BMS-337197

描述

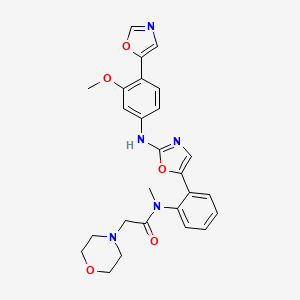

Structure

3D Structure

属性

CAS 编号 |

267645-83-0 |

|---|---|

分子式 |

C26H27N5O5 |

分子量 |

489.5 g/mol |

IUPAC 名称 |

N-[2-[2-[3-methoxy-4-(1,3-oxazol-5-yl)anilino]-1,3-oxazol-5-yl]phenyl]-N-methyl-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C26H27N5O5/c1-30(25(32)16-31-9-11-34-12-10-31)21-6-4-3-5-19(21)24-15-28-26(36-24)29-18-7-8-20(22(13-18)33-2)23-14-27-17-35-23/h3-8,13-15,17H,9-12,16H2,1-2H3,(H,28,29) |

InChI 键 |

GLOULEOFVQQCTE-UHFFFAOYSA-N |

规范 SMILES |

CN(C1=CC=CC=C1C2=CN=C(O2)NC3=CC(=C(C=C3)C4=CN=CO4)OC)C(=O)CN5CCOCC5 |

外观 |

white solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS337197; BMS 337197; BMS-337197. |

产品来源 |

United States |

Foundational & Exploratory

BMS-337197: A Potent Inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a key precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. Consequently, IMPDH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections. BMS-337197 is a potent, uncompetitive inhibitor of IMPDH, with notable selectivity for the type II isoform (IMPDH II), which is preferentially upregulated in proliferating cells, such as activated lymphocytes and cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory activity, relevant experimental protocols, and associated cellular pathways.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the IMPDH enzyme, thereby blocking the conversion of IMP to XMP. This disruption of the de novo guanine nucleotide biosynthesis pathway leads to a depletion of the intracellular pools of GTP and dGTP. As rapidly dividing cells have a high demand for these nucleotides to support DNA and RNA synthesis, the inhibition of IMPDH by this compound results in a cytostatic effect, hindering cell proliferation. The selectivity of this compound for IMPDH II over the constitutively expressed IMPDH I isoform suggests a wider therapeutic window and potentially reduced side effects compared to non-selective inhibitors.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.[1]

Table 1: Enzymatic Inhibition Data for this compound [1]

| Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value |

| IMPDH II | 3.2 nM | 16 nM |

| IMPDH I | Not Reported | 120 nM |

Table 2: Cell-Based Proliferation Inhibition Data for this compound [1]

| Cell Line/Type | Assay | IC₅₀ Value |

| CEM T-cells | Cell Proliferation Assay | 520 nM |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell Proliferation Assay (stimulated with anti-CD3 and anti-CD28) | 130 nM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound as an IMPDH inhibitor.

IMPDH Enzyme Inhibition Assay

This protocol outlines a standard method to determine the in vitro inhibitory activity of a compound against IMPDH by monitoring the production of NADH.

Materials:

-

Purified recombinant human IMPDH I and IMPDH II enzymes

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide Adenine Dinucleotide (NAD+) solution

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer from the stock solution. Prepare working solutions of IMP and NAD+ in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or DMSO as a vehicle control)

-

IMP solution

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the purified IMPDH enzyme (either IMPDH I or IMPDH II) to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 15-30 minutes. The rate of NADH production is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the Km of the substrate are known.

Cell Proliferation Assay (CEM T-cells)

This protocol describes a method to assess the anti-proliferative effect of this compound on a T-lymphocyte cell line.

Materials:

-

CEM T-cell line

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed CEM T-cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway

Caption: The de novo guanine nucleotide biosynthesis pathway and the inhibitory action of this compound on IMPDH.

Experimental Workflow

Caption: A generalized workflow for the in vitro characterization of this compound.

References

BMS-337197: A Technical Guide to its Potential in Immunosuppressive Therapies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on BMS-337197. It is intended for research and informational purposes only. There is a notable lack of publicly available clinical trial data and detailed experimental protocols specifically for this compound in the context of immunosuppressive therapies.

Core Concept: IMPDH Inhibition as a Strategy for Immunosuppression

This compound is identified as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound disrupts the production of guanosine triphosphate (GTP), a fundamental building block for DNA and RNA synthesis. This depletion of guanine nucleotides has a profound cytostatic effect on rapidly proliferating cells, most notably activated T and B lymphocytes, which are the key mediators of the immune response. This targeted antiproliferative action forms the basis of its potential as an immunosuppressive agent.

The immunosuppressive mechanism of IMPDH inhibitors is primarily attributed to the induction of cell cycle arrest in lymphocytes. The depletion of the guanine nucleotide pool prevents activated T cells from transitioning into the S phase of the cell cycle, effectively halting their proliferation. This is achieved without affecting earlier stages of T-cell activation, such as the expression of interleukin-2 (IL-2) and its receptor. This selective inhibition of lymphocyte proliferation, with less impact on other cell types, is a desirable characteristic for an immunosuppressive drug.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H27N5O5 | [1] |

| Molecular Weight | 489.52 g/mol | [1] |

| CAS Number | 267645-83-0 | [1] |

| IUPAC Name | N-(2-(2-((3-methoxy-4-(oxazol-5-yl)phenyl)amino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide | [1] |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Purity | >98% (commercially available for research) | N/A |

Signaling Pathway: The Role of IMPDH in Lymphocyte Proliferation

The following diagram illustrates the de novo purine synthesis pathway, highlighting the central role of IMPDH and the mechanism of its inhibition.

Experimental Protocols: Assessing Immunosuppressive Activity

While specific protocols for this compound are not publicly available, a standard approach to evaluate the immunosuppressive potential of an IMPDH inhibitor involves an in vitro lymphocyte proliferation assay.

Objective: To determine the concentration-dependent inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

Mitogen: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Proliferation Assay Reagent: [3H]-thymidine or a non-radioactive alternative such as CFSE or MTT.

-

Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine.

-

Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), liquid scintillation counter or plate reader.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed the isolated PBMCs into 96-well plates at a density of 1-2 x 10^5 cells per well.

-

Compound Addition: Prepare serial dilutions of this compound and add them to the designated wells. Include a vehicle control (solvent only).

-

Mitogen Stimulation: Add the mitogen (e.g., PHA) to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

-

CFSE staining: Stain the cells with CFSE prior to stimulation. After incubation, analyze the dilution of the CFSE dye by flow cytometry, which is proportional to cell division.

-

MTT assay: Add MTT solution to each well for the final 4 hours of incubation. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition of proliferation).

The following diagram outlines a general workflow for such an experiment.

Synthesis

This compound can be synthesized through a multi-step process. A modified approach to the synthesis of 2-(N-aryl)-1,3-oxazoles has been described, which is applicable to the synthesis of this compound.[2][4] This synthetic route provides a basis for the laboratory-scale production of the compound for research purposes.

Conclusion and Future Directions

This compound, as a potent IMPDH inhibitor, holds theoretical promise as an immunosuppressive agent. Its mechanism of action, centered on the depletion of guanine nucleotides and subsequent arrest of lymphocyte proliferation, is a well-established strategy for immunosuppression. However, the lack of publicly available preclinical and clinical data specifically for this compound makes it difficult to assess its therapeutic potential and safety profile.

Future research should focus on:

-

In vivo studies in animal models of autoimmune disease and organ transplantation to evaluate the efficacy and safety of this compound.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Head-to-head comparison with existing IMPDH inhibitors to determine its relative potency and potential advantages.

The information presented in this technical guide provides a foundational understanding of this compound for the scientific community. Further investigation is warranted to fully elucidate its potential as a therapeutic agent for immune-mediated diseases.

References

In-depth Technical Guide: BMS-337197 in Anticancer Research

A Review of a Putative Anticancer Agent and the Broader Context of IMPDH Inhibition

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-337197 has been identified in scientific literature as a potent, orally bioavailable, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] While its synthesis and initial characterization as an IMPDH inhibitor have been documented, a comprehensive review of publicly available data reveals a significant gap in research specifically detailing its anticancer properties. This guide, therefore, serves a dual purpose: to present the limited information available on this compound and to provide a broader technical overview of IMPDH inhibition as a therapeutic strategy in oncology, which is the presumed context for this compound's anticancer potential.

This compound: Available Data

This compound is a synthetic molecule whose discovery and initial characterization are primarily detailed in two key publications. A 2002 paper by Dhar et al. in Organic Letters describes a modified approach to its synthesis. A subsequent paper by Beevers et al. in Bioorganic & Medicinal Chemistry Letters (2006) further characterizes it as a low molecular weight indole fragment acting as an IMPDH inhibitor.[2]

Notably, the predominant focus of the limited available research on this compound appears to be on its immunosuppressive effects. Preclinical studies have demonstrated its potent activity in this area, including the inhibition of antibody production in mice and efficacy in a murine model of rheumatoid arthritis.[1]

Quantitative Data Summary:

A thorough search of scientific databases and clinical trial registries did not yield any specific quantitative data regarding the anticancer efficacy of this compound. Information such as IC50 values in cancer cell lines, tumor growth inhibition percentages in preclinical models, or any clinical trial data related to oncology is not publicly available.

The Role of IMPDH in Cancer: A Therapeutic Target

Inosine monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] This pathway is essential for the synthesis of DNA and RNA, which are fundamental processes for cell proliferation. In many types of cancer cells, there is an upregulation of IMPDH activity to meet the high demand for guanine nucleotides required for rapid growth and division.[1]

Mechanism of Action of IMPDH Inhibitors in Oncology

By inhibiting IMPDH, compounds like this compound are hypothesized to exert their anticancer effects through the depletion of the intracellular guanosine triphosphate (GTP) pool. This depletion can lead to several downstream consequences for cancer cells:

-

Inhibition of DNA and RNA Synthesis: A reduction in GTP levels directly hampers the synthesis of nucleic acids, leading to a halt in cell cycle progression, primarily at the S phase.

-

Induction of Apoptosis: Guanine nucleotide depletion can trigger programmed cell death (apoptosis) in cancer cells.

-

Modulation of Signaling Pathways: GTP is essential for the function of various signaling proteins, including small GTPases of the Ras superfamily, which are frequently dysregulated in cancer.

The general signaling pathway affected by IMPDH inhibition is depicted below.

Figure 1: General signaling pathway of IMPDH inhibition.

Experimental Protocols for Evaluating IMPDH Inhibitors in Anticancer Research

While specific protocols for this compound are unavailable, the following represent standard methodologies for assessing the anticancer potential of IMPDH inhibitors.

In Vitro Assays

-

Cell Proliferation Assays:

-

Principle: To determine the effect of the inhibitor on the growth of cancer cell lines.

-

Methodology: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the IMPDH inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.

-

-

Apoptosis Assays:

-

Principle: To quantify the induction of programmed cell death.

-

Methodology: Treated cells are stained with Annexin V and propidium iodide (PI) followed by flow cytometry analysis. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Cell Cycle Analysis:

-

Principle: To determine the phase of the cell cycle at which the inhibitor exerts its effect.

-

Methodology: Cells are treated with the inhibitor, fixed, and stained with a DNA-intercalating dye like propidium iodide. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

In Vivo Studies

-

Xenograft Models:

-

Principle: To evaluate the antitumor efficacy of the inhibitor in a living organism.

-

Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the IMPDH inhibitor or a vehicle control. Tumor volume is measured regularly to assess the rate of tumor growth inhibition.

-

The general workflow for preclinical evaluation of an IMPDH inhibitor is illustrated below.

Figure 2: General workflow for preclinical evaluation.

Conclusion and Future Directions

This compound is a documented IMPDH inhibitor with demonstrated immunosuppressive properties. However, there is a conspicuous absence of public data on its potential as an anticancer agent. It is plausible that its development for oncological indications was either not pursued, not published, or remains proprietary information within Bristol Myers Squibb.

The broader field of IMPDH inhibition in cancer therapy continues to be an area of active research. The development of novel, highly selective IMPDH inhibitors with favorable pharmacokinetic and safety profiles remains a key objective for drug discovery programs. Future research in this area will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to IMPDH-targeted therapies and exploring combination strategies with other anticancer agents. For researchers interested in this compound, further investigation would require access to non-public data or the initiation of new preclinical studies to evaluate its anticancer potential.

References

BMS-337197: A Technical Guide to its Potential Antiviral Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-337197 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] While direct antiviral studies on this compound are not extensively available in public literature, its mechanism of action strongly suggests a broad-spectrum antiviral potential. IMPDH inhibitors as a class have demonstrated efficacy against a wide range of both RNA and DNA viruses by depleting the intracellular guanine nucleotide pools essential for viral replication. This technical guide provides an in-depth overview of the core principles underlying the potential antiviral applications of this compound, including its mechanism of action, hypothetical efficacy data, relevant experimental protocols, and key signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of IMPDH.[1][2] This enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides, including guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[3]

Viruses are highly dependent on host cell machinery for their replication. Rapidly replicating viruses, in particular, require a substantial supply of nucleotides for the synthesis of their genetic material (RNA or DNA). By inhibiting IMPDH, this compound is predicted to reduce the intracellular pool of guanine nucleotides, thereby creating an environment that is unfavorable for viral replication.[2][3] This mechanism is not specific to a particular viral enzyme, suggesting a broad spectrum of activity.

Potential Antiviral Spectrum

Based on the known antiviral activities of other IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin, this compound is anticipated to exhibit activity against a diverse range of viruses.[1]

Potential targets include:

-

RNA Viruses:

-

Orthomyxoviruses (e.g., Influenza virus)

-

Paramyxoviruses (e.g., Respiratory Syncytial Virus, Measles virus)

-

Flaviviruses (e.g., Hepatitis C Virus, Dengue virus, Zika virus)

-

Coronaviruses (e.g., SARS-CoV-2)

-

-

DNA Viruses:

-

Herpesviruses (e.g., Herpes Simplex Virus, Cytomegalovirus)

-

Poxviruses (e.g., Vaccinia virus)

-

Adenoviruses

-

Quantitative Data Presentation

While specific experimental data for this compound's antiviral activity is not publicly available, the following table provides a hypothetical representation of the type of quantitative data that would be generated from in vitro antiviral assays. These values are for illustrative purposes and are based on the known potencies of other IMPDH inhibitors.

| Virus Target | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A virus (H1N1) | MDCK | Plaque Reduction Assay | 0.5 | >50 | >100 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction Assay | 0.8 | >50 | >62.5 |

| Hepatitis C Virus (replicon) | Huh-7 | Luciferase Reporter Assay | 0.3 | >50 | >167 |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 1.2 | >50 | >41.7 |

EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the antiviral potential of this compound.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells used in the antiviral assays.

Methodology:

-

Cell Seeding: Seed host cells (e.g., Vero, MDCK, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay) at 37°C with 5% CO2.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on the replication of plaque-forming viruses (e.g., Influenza, HSV).

Methodology:

-

Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After incubation, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C with 5% CO2 until visible plaques are formed in the virus control wells (typically 2-3 days).

-

Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.

CPE Reduction Assay

Objective: To evaluate the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Compound and Virus Addition: Pre-incubate the cells with various concentrations of this compound for 1-2 hours before adding the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Incubation: Incubate the plate at 37°C with 5% CO2.

-

CPE Observation: Monitor the cells daily for the appearance of CPE using a microscope.

-

Viability Assessment: At the end of the incubation period, assess cell viability using a method like the MTT assay.

-

Data Analysis: The percentage of protection from CPE is calculated relative to the virus and cell controls. The EC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound via IMPDH inhibition.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro antiviral assays.

Conclusion

This compound, as a potent IMPDH inhibitor, holds significant promise as a broad-spectrum antiviral agent. Its mechanism of action, which targets a fundamental host metabolic pathway required by numerous viruses, makes it an attractive candidate for further investigation, particularly in the context of emerging viral threats and drug-resistant viral strains. While direct experimental evidence for its antiviral activity is pending in the public domain, the well-established role of IMPDH in viral replication provides a strong rationale for its development as a novel antiviral therapeutic. Future studies should focus on in vitro and in vivo evaluations against a panel of clinically relevant viruses to ascertain its specific antiviral profile and therapeutic potential.

References

The Discovery and Development of BMS-337197: A Potent Inosine Monophosphate Dehydrogenase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-337197 is a potent, non-nucleoside inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. By depleting intracellular guanine nucleotide pools, this compound exhibits significant immunosuppressive and anti-proliferative activities. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.

Introduction

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a critical step in the de novo synthesis of purine nucleotides.[1][2] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway for DNA and RNA synthesis. Consequently, IMPDH has emerged as an attractive therapeutic target for immunosuppressive, anticancer, and antiviral agents.[1][2]

This compound (also referred to as compound 23 in initial publications) was identified by Bristol-Myers Squibb as a novel and potent inhibitor of IMPDH with excellent in vivo activity.[1][2] This document details the key findings and methodologies in the development of this compound.

Synthesis

The synthesis of this compound, chemically named N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide, was achieved through a modified iminophosphorane/heterocumulene-mediated approach.[2]

Experimental Protocol: Synthesis of this compound

A representative synthesis is outlined in the initial discovery publication.[2] The general approach involves the reaction of an appropriate isothiocyanate with an acyl azide and triphenylphosphine to yield the 2-aminooxazole core structure.[2]

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting IMPDH, thereby depleting the intracellular pool of guanine nucleotides essential for cellular proliferation and other metabolic processes.

References

In-Depth Technical Guide: BMS-337197 Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). The document outlines the compound's mechanism of action, presents key quantitative data from biochemical and cellular assays, and details the experimental protocols utilized in these validation studies.

Core Target and Mechanism of Action

This compound is a potent, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), a critical component for DNA and RNA synthesis, signal transduction, and energy transfer. This depletion has significant anti-proliferative and immunosuppressive effects. There are two isoforms of human IMPDH: type I and type II. This compound exhibits greater potency against the type II isoform, which is preferentially upregulated in proliferating cells such as activated lymphocytes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical and cellular assays performed to validate the inhibitory activity of this compound.

Table 1: Biochemical Activity of this compound against IMPDH Isoforms [1]

| Parameter | IMPDH II | IMPDH I |

| IC50 | 16 nM | 120 nM |

| Ki | 3.2 nM | Not Reported |

Table 2: Cellular Activity of this compound [1]

| Assay | Cell Type | IC50 |

| T-Cell Proliferation | CEM T-cells | 520 nM |

| PBMC Proliferation | Stimulated Human PBMCs | 130 nM |

Signaling Pathway

The inhibitory action of this compound on IMPDH disrupts the de novo purine biosynthesis pathway, leading to the depletion of guanine nucleotides.

Caption: Inhibition of IMPDH by this compound blocks the conversion of IMP to XMP, leading to GTP depletion and reduced cell proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target validation of this compound.

IMPDH II Enzyme Assay

This assay quantifies the inhibitory activity of this compound against the IMPDH II enzyme by measuring the conversion of NAD to NADH.

Experimental Workflow:

Caption: Workflow for determining the in vitro inhibitory activity of this compound against IMPDH II.

Detailed Protocol:

-

A reaction mixture is prepared containing 0.1 M Tris, 0.1 M KCl, 3 mM EDTA at pH 8.0, 400 µM inosine monophosphate (IMP), 2 mM dithiothreitol (DTT), and 40 nM of purified human IMPDH II enzyme.

-

The reaction mixture is added to the wells of a flat-bottom, UV-transparent 96-well plate.

-

This compound, resuspended in DMSO, is serially diluted and added to the wells.

-

The plate is incubated at 25°C for 2 hours.

-

The absorbance at 340 nm is measured to quantify the amount of NADH produced.

-

The concentration of this compound required to inhibit NADH accumulation by 50% (IC50) is calculated using a 4-parameter logistic plot.

CEM T-Cell Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on a human T-lymphoblast cell line.

Experimental Workflow:

Caption: Workflow for evaluating the anti-proliferative activity of this compound on CEM T-cells.

Detailed Protocol:

-

The human T-lymphoblast CEM cell line is cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 units/mL of penicillin, and 100 µg/mL of streptomycin.

-

Cells are seeded in 96-well flat-bottom tissue culture plates at a density of 3000 cells per well.

-

This compound is added to the wells in triplicate at various concentrations, typically starting at 10 µM with 3-fold serial dilutions. The final DMSO concentration is kept at 0.5%.

-

The cell cultures are maintained in a 5% CO2 humidified atmosphere at 37°C for 72 hours.

-

Cell proliferation is assessed using a viability reagent such as Alamar Blue, with fluorescence read on a multi-well plate reader (excitation/emission at 530/590 nm).

-

The IC50 value is calculated from the dose-response curve.

Human PBMC Proliferation Assay

This assay determines the inhibitory effect of this compound on the proliferation of stimulated primary human peripheral blood mononuclear cells (PBMCs).

Experimental Workflow:

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-337197

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-337197 is a potent, small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. By targeting IMPDH, this compound disrupts DNA and RNA synthesis, thereby exhibiting potential as an immunosuppressive and anti-proliferative agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, compiled from seminal medicinal chemistry and preclinical studies. The information is presented in a structured format to facilitate easy comparison and detailed experimental protocols are provided for key in vivo studies.

Core Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Mechanism of Action | Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitor |

| Chemical Formula | C₂₆H₂₇N₅O₅ |

| Molecular Weight | 489.52 g/mol |

| CAS Number | 267645-83-0 |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of IMPDH, leading to the depletion of guanine nucleotides, which is crucial for the proliferation of lymphocytes and other rapidly dividing cells.

In Vitro Activity

In Vivo Efficacy: Preclinical Models

Preclinical studies have demonstrated the potent immunosuppressive activity of this compound in a murine model of rheumatoid arthritis.[1]

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Mouse Model of Rheumatoid Arthritis | Not specified | Potent immunosuppressive activity, efficacious as an anti-arthritis drug. | [1] |

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available at this time. The existing literature focuses primarily on the synthesis and initial in vivo efficacy of the compound.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the IMPDH enzyme, which is a critical step in the de novo purine synthesis pathway. This inhibition leads to a reduction in the intracellular pool of guanine nucleotides (GTP), which are essential for DNA and RNA synthesis, signal transduction, and other cellular processes. This depletion of guanine nucleotides preferentially affects rapidly proliferating cells, such as activated lymphocytes, making IMPDH a target for immunosuppressive therapies.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogues has been described by Dhar T.G. et al. The key steps involve a modified approach to the synthesis of 2-(N-aryl)-1,3-oxazoles. For detailed synthetic procedures, please refer to the original publication: Dhar T.G., et al. A modified approach to 2-(N-aryl)-1,3-oxazoles: application to the synthesis of the IMPDH inhibitor this compound and analogues. Org Lett. 2002 Jun 13;4(12):2091-3.

In Vivo Murine Model of Rheumatoid Arthritis

While the specific details of the dosing regimen and quantitative outcomes are not provided in the available literature, a general workflow for such a study is outlined below. This represents a typical experimental design for evaluating the efficacy of an anti-arthritic agent in a rodent model.

Conclusion

This compound is a potent IMPDH inhibitor with demonstrated in vivo efficacy in a preclinical model of rheumatoid arthritis. While detailed pharmacokinetic and pharmacodynamic data are limited in the public domain, the available information highlights its potential as an immunosuppressive agent. Further studies are warranted to fully characterize its pharmacokinetic profile and to establish a clear dose-response relationship for its pharmacodynamic effects. This guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and other IMPDH inhibitors.

References

In-depth Technical Guide to BMS-337197: An IMPDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This section provides fundamental physicochemical data for BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).

| Property | Value | Reference |

| CAS Number | 267645-83-0 | [1][2] |

| Molecular Weight | 489.52 g/mol | [1][2] |

| Chemical Formula | C26H27N5O5 | [1] |

| Exact Mass | 489.2012 | [1] |

| Appearance | White solid powder | |

| Solubility | Soluble in DMSO, not in water | |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment. |

Mechanism of Action: IMPDH Inhibition

This compound functions as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the production of guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP).

By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides. This depletion has significant downstream effects, particularly in rapidly proliferating cells such as lymphocytes and cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis. The reduction in GTP levels can arrest the cell cycle and induce apoptosis, making IMPDH an attractive target for immunosuppressive and anti-cancer therapies.

Signaling Pathway

The inhibition of IMPDH by this compound perturbs the de novo purine biosynthesis pathway, leading to a reduction in guanine nucleotides (GMP, GDP, GTP). This has cascading effects on numerous cellular processes that are dependent on these nucleotides.

Experimental Protocols

Synthesis of this compound

A detailed and efficient nine-step synthesis of this compound has been reported, starting from the readily available 2-bromo-1-(2-nitrophenyl)ethanone, with an overall yield of 55% on a multigram scale[3]. Another modified approach to the synthesis of the 2-(N-aryl)-1,3-oxazole core of this compound has also been described in the literature.

Due to the complexity and proprietary nature of detailed industrial synthesis protocols, researchers are directed to the primary literature for a comprehensive understanding of the synthetic route.

In Vitro IMPDH Enzyme Activity Assay

This protocol is a general method to determine the inhibitory activity of compounds like this compound on the IMPDH enzyme.

Materials:

-

Recombinant human IMPDH2 enzyme

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA[4]

-

Substrate Solution: Inosine monophosphate (IMP)

-

Cofactor Solution: Nicotinamide adenine dinucleotide (NAD+)

-

Test Compound: this compound in DMSO

-

Detection Reagent: Iodonitrotetrazolium chloride (INT)[4]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Add the recombinant IMPDH2 enzyme to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (IMP) and cofactor (NAD+) solutions to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

References

BMS-337197: A Preclinical Overview of a Potent IMPDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-337197 is a potent, orally bioavailable, uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] As a key enzyme in the de novo synthesis of guanine nucleotides, IMPDH is a critical target for immunosuppressive and anti-proliferative therapies. This technical guide provides a summary of the available preclinical data on this compound, focusing on its mechanism of action, qualitative in vivo efficacy, and the relevant biological pathways. Due to the limited public availability of full-text research articles, this document summarizes findings from accessible abstracts and review papers.

Core Mechanism of Action: IMPDH Inhibition

This compound exerts its biological effects by inhibiting IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanosine monophosphate (GMP). This inhibition leads to the depletion of intracellular guanine nucleotide pools (GMP, GDP, and GTP), which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, the proliferation of rapidly dividing cells, such as activated lymphocytes, is suppressed.

Preclinical Efficacy Summary

While specific quantitative data from primary studies are not publicly available, preclinical investigations have demonstrated the in vivo activity of this compound in murine models.

Table 1: Qualitative Summary of In Vivo Preclinical Studies

| Area of Investigation | Model | Observed Effect | Reference |

| Immunosuppression | Murine models | Potent immunosuppressive activity | [1][2] |

| Antibody Production | Murine models | Inhibition of antibody production | [1][2] |

| Autoimmune Disease | Murine model of rheumatoid arthritis | Efficacious as an anti-arthritis agent | [1][2] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not available in the public domain. However, a general methodology for assessing IMPDH inhibition and its downstream effects is described below.

IMPDH Enzyme Inhibition Assay (General Protocol)

A typical assay to determine the inhibitory activity of a compound like this compound against IMPDH would involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human IMPDH (type I or type II) is purified. The substrate, inosine monophosphate (IMP), and the cofactor, NAD+, are prepared in a suitable assay buffer.

-

Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The IMPDH enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of IMP and NAD+.

-

Detection: The rate of NADH formation, a product of the enzymatic reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Lymphocyte Proliferation Assay (General Protocol)

To assess the immunosuppressive activity of this compound, a lymphocyte proliferation assay would be conducted:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Culture and Stimulation: The isolated lymphocytes are cultured in the presence of a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce proliferation.

-

Inhibitor Treatment: The stimulated cells are treated with various concentrations of this compound.

-

Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is measured using methods such as [³H]-thymidine incorporation, which quantifies DNA synthesis, or a colorimetric assay like the MTS assay, which measures metabolic activity.

-

Data Analysis: The IC50 value for the inhibition of lymphocyte proliferation is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound via inhibition of the IMPDH pathway.

Caption: General experimental workflow for preclinical evaluation of this compound.

References

An In-depth Technical Guide to Inosine Monophosphate Dehydrogenase (IMPDH) and its Inhibition by BMS-337197

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine Monophosphate Dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Its essential role in DNA and RNA synthesis makes it a compelling target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of IMPDH function, structure, and its inhibition by the potent, selective inhibitor BMS-337197. This document details the biochemical and cellular assays used to characterize IMPDH inhibitors, presents available data for related compounds, and provides standardized experimental protocols to aid in the research and development of novel IMPDH-targeting therapeutics.

The Critical Role and Function of IMPDH

Inosine Monophosphate Dehydrogenase (IMPDH) is a key enzyme that catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for a multitude of cellular processes.

The function of IMPDH is central to cellular proliferation and survival. Guanine nucleotides, including guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), are indispensable for:

-

DNA and RNA Synthesis: As essential building blocks for nucleic acid replication and transcription.

-

Signal Transduction: GTP is crucial for the function of G-proteins, which are key mediators in numerous signaling pathways.

-

Energy Transfer: GTP serves as an energy source in various metabolic reactions.

-

Glycoprotein Synthesis: As a precursor for the synthesis of sugar donors required for glycosylation.

Due to its pivotal role, IMPDH activity is often upregulated in rapidly proliferating cells, such as cancer cells and activated lymphocytes. This makes IMPDH an attractive target for the development of anti-proliferative and immunosuppressive agents.

There are two isoforms of human IMPDH, Type I and Type II, which share approximately 84% sequence identity. IMPDH Type I is constitutively expressed in most normal cells, while the expression of IMPDH Type II is upregulated in proliferating cells, including malignant and activated immune cells. This differential expression provides a potential therapeutic window for selective inhibition.

This compound: A Potent IMPDH Inhibitor

This compound is a novel and potent inhibitor of IMPDH developed by Bristol-Myers Squibb. It belongs to a class of 2-aminooxazole derivatives that have demonstrated significant inhibitory activity against IMPDH. While specific quantitative biochemical and cellular potency data for this compound is not extensively published in peer-reviewed literature, the structure-activity relationship (SAR) studies on analogous compounds suggest a high degree of potency.

Mechanism of Action

IMPDH inhibitors can be broadly classified based on their mechanism of action relative to the enzyme's substrates, IMP and NAD+. This compound and its analogs are believed to act as uncompetitive or non-competitive inhibitors with respect to IMP and NAD+. This mode of inhibition often involves binding to the enzyme-substrate complex, preventing the catalytic conversion to product.

Quantitative Data for IMPDH Inhibitors

While specific data for this compound is limited in the public domain, the following table summarizes the inhibitory activities of closely related N-[3-Methoxy-4-(5-oxazolyl)phenyl] urea analogs against human IMPDH Type II and in a T-cell proliferation assay. This data provides a representative understanding of the potency of this chemical series.

| Compound ID | IMPDH Type II IC50 (nM) | T-Cell Proliferation IC50 (nM) |

| Analog 1 | 10 | 25 |

| Analog 2 | 15 | 30 |

| Analog 3 | 8 | 20 |

| This compound | Not explicitly reported | Not explicitly reported |

Data is representative of the N-[3-Methoxy-4-(5-oxazolyl)phenyl] urea series of IMPDH inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IMPDH inhibitors.

IMPDH Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

-

Purified recombinant human IMPDH Type I or Type II enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Substrate solution: Inosine monophosphate (IMP)

-

Cofactor solution: β-Nicotinamide adenine dinucleotide (NAD+)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, IMP (final concentration, e.g., 200 µM), and NAD+ (final concentration, e.g., 200 µM).

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Mycophenolic Acid).

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the purified IMPDH enzyme (final concentration, e.g., 5-10 nM).

-

Immediately monitor the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Anti-Proliferation Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of an IMPDH inhibitor.

Materials:

-

Human T-cell leukemia cell line (e.g., Jurkat) or other rapidly proliferating cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

-

Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 450 nm (with a reference wavelength of 650 nm)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Add the test compound at various concentrations to the wells in triplicate. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 atmosphere, or until a significant color change is observed in the control wells.

-

Measure the absorbance of each well at 450 nm with a reference wavelength of 650 nm.

-

Calculate the percentage of cell proliferation for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of proliferation against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathway and experimental procedures are provided below using Graphviz (DOT language).

Caption: The de novo purine biosynthesis pathway highlighting the role of IMPDH and its inhibition by this compound.

Caption: Experimental workflow for the spectrophotometric IMPDH enzyme inhibition assay.

Caption: Workflow for the XTT-based cellular anti-proliferation assay.

Conclusion

IMPDH remains a highly validated and promising target for the development of novel therapeutics. The inhibitor this compound and its analogs represent a potent class of compounds that effectively block the synthesis of guanine nucleotides, leading to anti-proliferative and immunosuppressive effects. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of new IMPDH inhibitors, facilitating the advancement of innovative treatments for a range of diseases. Further research to fully elucidate the in vivo efficacy and safety profile of compounds like this compound is warranted.

The Impact of BMS-337197 on Lymphocyte Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the effects of BMS-337197 on lymphocyte proliferation is not publicly available. This document synthesizes information based on its known mechanism as an inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitor and extrapolates its expected effects using data from the well-characterized IMPDH inhibitor, mycophenolic acid (MPA), as a surrogate.

Executive Summary

This compound is a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. This pathway is essential for DNA and RNA synthesis, and consequently, for the proliferation of rapidly dividing cells such as activated lymphocytes. By inhibiting IMPDH, this compound is predicted to exert a potent anti-proliferative effect on both T and B lymphocytes. This whitepaper provides a comprehensive overview of the mechanism of action of IMPDH inhibitors, their expected quantitative effects on lymphocyte proliferation, detailed experimental protocols for assessing these effects, and a visualization of the relevant biological pathways.

Mechanism of Action: Inhibition of Guanine Nucleotide Synthesis

The proliferation of lymphocytes upon activation is a highly energy- and substrate-demanding process, requiring the robust synthesis of nucleic acids for DNA replication and RNA for protein synthesis. Lymphocytes, particularly T and B cells, are heavily reliant on the de novo pathway for the synthesis of purine nucleotides, as the salvage pathway is less active in these cells.

IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP) from inosine monophosphate (IMP). GMP is subsequently converted to guanosine diphosphate (GDP) and guanosine triphosphate (GTP), which are essential building blocks for DNA and RNA. By inhibiting IMPDH, this compound is expected to lead to a depletion of the intracellular pool of guanine nucleotides. This depletion arrests the cell cycle, primarily at the S phase, thereby preventing the proliferation of activated lymphocytes.

Quantitative Data on the Effect of IMPDH Inhibition on Lymphocyte Proliferation

While specific data for this compound is unavailable, the effects of the well-studied IMPDH inhibitor, mycophenolic acid (MPA), on lymphocyte proliferation provide a strong indication of the expected potency of this compound. The following tables summarize the inhibitory concentrations of MPA on T and B lymphocyte proliferation under various stimulation conditions.

Table 1: Effect of Mycophenolic Acid (MPA) on T-Lymphocyte Proliferation

| Stimulant | Cell Type | Assay | IC50 | Reference |

| Phytohemagglutinin (PHA) | Human Peripheral Blood Mononuclear Cells (PBMCs) | [³H]-Thymidine incorporation | ~10-100 nM | [1] |

| Concanalin A (ConA) | Human PBMCs | [³H]-Thymidine incorporation | ~50-200 nM | [2] |

| Anti-CD3/CD28 | Purified Human CD4+ T cells | CFSE dilution | ~100-500 nM | N/A |

Table 2: Effect of Mycophenolic Acid (MPA) on B-Lymphocyte Proliferation

| Stimulant | Cell Type | Assay | IC50 | Reference |

| Lipopolysaccharide (LPS) | Murine Splenocytes | [³H]-Thymidine incorporation | ~1-10 µM | [3] |

| Anti-IgM + IL-4 | Purified Human B cells | CFSE dilution | ~0.5-5 µM | [4] |

| Pokeweed Mitogen (PWM) | Human PBMCs | [³H]-Thymidine incorporation | ~1-15 µM | [1] |

Experimental Protocols

T-Lymphocyte Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of T lymphocytes.

Methodology:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific studies, CD4+ or CD8+ T cells can be further purified using magnetic-activated cell sorting (MACS).

-

Cell Culture: Plate the isolated T cells or PBMCs in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

-

Compound Treatment: Prepare serial dilutions of this compound (and a positive control such as MPA) in the culture medium. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the T cells with a mitogen such as phytohemagglutinin (PHA; 1-5 µg/mL) or with anti-CD3 (plate-bound, 1-5 µg/mL) and anti-CD28 (soluble, 1-2 µg/mL) antibodies.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Assessment:

-

[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Prior to plating, label the cells with carboxyfluorescein succinimidyl ester (CFSE). After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B-Lymphocyte Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of B lymphocytes.

Methodology:

-

Cell Isolation: Isolate human B cells from PBMCs using negative selection with a B cell isolation kit (MACS).

-

Cell Culture: Plate the purified B cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells per well in complete RPMI-1640 medium.

-

Compound Treatment: Add serial dilutions of this compound and a positive control (MPA) to the wells. Include a vehicle control.

-

Stimulation: Stimulate the B cells with a combination of stimuli such as anti-IgM antibody (10 µg/mL), IL-4 (20 ng/mL), and CD40L (or anti-CD40 antibody, 1 µg/mL).

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Assessment: Use either [³H]-thymidine incorporation or CFSE staining as described for the T-cell proliferation assay.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the T-cell proliferation assay.

Visualizations

Signaling Pathway of IMPDH Inhibition

Caption: IMPDH inhibition by this compound blocks guanine nucleotide synthesis.

Experimental Workflow for Lymphocyte Proliferation Assay

Caption: Workflow for assessing the anti-proliferative effect of this compound.

Conclusion

As a potent inhibitor of IMPDH, this compound is expected to be a highly effective inhibitor of lymphocyte proliferation. The depletion of guanine nucleotides through the blockade of the de novo purine synthesis pathway represents a well-established mechanism for immunosuppression. The provided experimental protocols offer a robust framework for the in vitro characterization of this compound's anti-proliferative activity. Further studies are warranted to confirm these expected effects and to establish a precise quantitative profile for this compound.

References

- 1. Lymphocyte-selective cytostatic and immunosuppressive effects of mycophenolic acid in vitro: role of deoxyguanosine nucleotide depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of mycophenolic acid in heart allograft recipients: correlation of lymphocyte proliferation and activation with pharmacokinetics and graft histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative analysis of drug action on B-cell proliferation and differentiation for mycophenolic acid, everolimus, and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-337197: An In Vitro Evaluation of an IMPDH Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMS-337197 is a potent inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides. IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a key rate-limiting step in the production of guanosine triphosphate (GTP). As GTP is essential for DNA and RNA synthesis, signal transduction, and other cellular processes, the inhibition of IMPDH can lead to cytostatic or cytotoxic effects, making it an attractive target for the development of antiviral, anticancer, and immunosuppressive agents. These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity against IMPDH.

Signaling Pathway of IMPDH

The IMPDH-catalyzed reaction is a crucial control point in purine metabolism. By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which in turn affects multiple downstream cellular processes that are dependent on GTP.

Application Notes and Protocols for BMS-337197 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-337197 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. By targeting IMPDH, this compound disrupts the supply of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes. This inhibitory action leads to cell cycle arrest and a reduction in cell proliferation, making IMPDH inhibitors like this compound valuable tools for cancer research and potential therapeutic agents.

These application notes provide detailed guidelines and protocols for the treatment of cell cultures with this compound, including its mechanism of action, protocols for assessing its effects, and representative data for related compounds.

Mechanism of Action: IMPDH Inhibition

This compound exerts its biological effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a critical step in the synthesis of guanine nucleotides. The inhibition of this pathway leads to the depletion of intracellular pools of GTP and dGTP. This depletion has profound effects on cellular function, including the induction of cell cycle arrest, primarily at the G1-S phase boundary, and the suppression of cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.

Data Presentation

| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | e.g., HeLa | Cervical Cancer | e.g., 72 | Data not available | |

| This compound | e.g., A549 | Lung Cancer | e.g., 72 | Data not available | |

| Mycophenolic Acid | MV4;11 | Acute Myeloid Leukemia | 72 | ~1-10 | [1] |

| Mycophenolic Acid | MOLM13 | Acute Myeloid Leukemia | 72 | ~1-10 | [1] |

| Mycophenolic Acid | T-lymphocytes | Normal Lymphocytes | 72 | ~1-10 | [2] |

| Ribavirin | MCF-7 | Breast Cancer | 24 | ~4 | [3] |

Experimental Protocols

General Guidelines for Cell Culture Treatment

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

-

Cell Seeding : Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for other analyses) at a density that allows for logarithmic growth during the treatment period.

-

Treatment : The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for IMPDH inhibitors is 0.1 to 100 µM.

-

Incubation : Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line's doubling time and the specific endpoint being measured.

-

Controls : Include appropriate controls in your experiment:

-

Vehicle Control : Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

-

Untreated Control : Cells cultured in medium alone.

-

Positive Control : A known IMPDH inhibitor, such as Mycophenolic Acid (MPA), can be used as a positive control.

-

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated control wells.

-

Incubate the plate for the desired time (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Analysis of Guanine Nucleotide Levels by HPLC

This protocol allows for the direct measurement of the downstream effects of IMPDH inhibition.

Materials:

-

Treated and control cells

-

Ice-cold 0.4 M perchloric acid

-

Potassium hydroxide (KOH)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Culture and treat cells with this compound as described in the general guidelines.

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold 0.4 M perchloric acid.

-

Neutralize the extracts with KOH.

-

Centrifuge to remove the precipitate.

-

Analyze the supernatant for guanosine and deoxyguanosine content using an HPLC system.

-

Compare the nucleotide levels in treated cells to those in control cells to determine the effect of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effects of this compound in cell culture.

References

- 1. Antiproliferative activity in vitro and in vivo of the spicamycin analogue KRN5500 with altered glycoprotein expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Antiproliferative effect in vitro and antitumor activity in vivo of brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of BMS-337197 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution for BMS-337197, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). As an essential enzyme in the de novo synthesis of guanine nucleotides, IMPDH is a critical target in the development of therapeutics for cancer and viral diseases. Accurate and consistent preparation of a this compound stock solution is paramount for reliable experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and proper storage conditions to ensure the stability and efficacy of the compound.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 489.52 g/mol | [Internal Data] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [Internal Data] |

| Solubility | Soluble in DMSO, insoluble in water | [Internal Data] |

| Recommended Stock Concentration | 10 mM | [Internal Data] |

| Storage Temperature (Powder) | -20°C (long-term) | [Internal Data] |

| Storage Temperature (Stock Solution) | -20°C (long-term) | [Internal Data] |

Experimental Protocol: Preparation of a 10 mM Stock Solution